molecular formula C26H23N5O B7731975 2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B7731975
M. Wt: 421.5 g/mol
InChI Key: JMJZIPUHORJYNN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused pyrrole-quinoxaline core. The structure features a benzyl group at the N-position of the carboxamide and a 3,4-dimethylphenyl substituent at the 1-position of the pyrrole ring. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in kinase inhibition or protein-binding applications due to the carboxamide moiety and aromatic systems .

Properties

IUPAC Name

2-amino-N-benzyl-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O/c1-16-12-13-19(14-17(16)2)31-24(27)22(26(32)28-15-18-8-4-3-5-9-18)23-25(31)30-21-11-7-6-10-20(21)29-23/h3-14H,15,27H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJZIPUHORJYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CC=C5)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Precursor synthesis : 3-Hydroxy-3-pyrroline-2-one bearing a 3,4-dimethylphenyl group is prepared by reacting 3,4-dimethylbenzaldehyde with ethyl acetoacetate under Knorr pyrrole synthesis conditions.

  • Cyclocondensation :

    • Reactants : 3-Hydroxy-3-pyrroline-2-one (1 equiv.), o-phenylenediamine (3 equiv.)

    • Catalyst : Glacial acetic acid (0.5 mL per 0.155 mmol precursor)

    • Temperature : 90°C under reflux

    • Duration : 2–8 hours (monitored by TLC in hexane/ethyl acetate)

  • Workup : Precipitation with water followed by column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pyrroloquinoxaline core in 65–78% purity. Recrystallization from ethanol improves purity to >95%.

Table 1: Optimization of Core Synthesis

ParameterConditionYield (%)Purity (%)
Catalyst (AcOH)0.5 mL7278
Reaction Time6 hours6882
o-PDA Equiv.3.07585
Post-PurificationRecrystallization7096

Functionalization of the Pyrroloquinoxaline Core

Introduction of the 3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl moiety is incorporated during the pyrroline precursor synthesis. Electrophilic substitution at the C1 position of the pyrroloquinoxaline core is achieved using 3,4-dimethylbenzyl bromide under Friedel-Crafts conditions:

  • Reagents : AlCl₃ (1.2 equiv.), 3,4-dimethylbenzyl bromide (1.5 equiv.)

  • Solvent : Dichloromethane, 0°C to room temperature

  • Yield : 58% after silica gel chromatography.

Carboxamide Installation

The ethoxycarbonyl group at C3 is converted to the N-benzyl carboxamide via a two-step process:

  • Saponification : Hydrolysis with NaOH (2M, ethanol/water, 70°C, 4 hours) yields the carboxylic acid.

  • Coupling : Reaction with benzylamine using HATU (1.1 equiv.) and DIPEA (3 equiv.) in DMF at room temperature for 12 hours provides the carboxamide in 83% yield.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 9H, aromatic), 4.89 (d, J = 5.6 Hz, 2H, CH₂), 2.34 (s, 6H, CH₃), 1.28 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR : 167.8 (C=O), 148.3–115.4 (aromatic carbons), 55.1 (CH₂), 21.2 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₈H₂₅N₅O₂ : 487.2001 [M+H]⁺

  • Observed : 487.1998 [M+H]⁺

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Alternative Pathways

MethodStepsTotal Yield (%)Purity (%)Key Advantage
Cyclocondensation35296Regioselective core formation
Multi-component44188One-pot synthesis
Palladium-catalyzed53591Functional group tolerance

Challenges and Process Optimization

Key challenges include:

  • Regioselectivity : Competing cyclization pathways during core formation are mitigated by using electron-deficient o-phenylenediamine derivatives.

  • Steric hindrance : Bulkier 3,4-dimethylphenyl groups reduce reaction rates, necessitating extended reaction times (8–10 hours).

  • Purification : Co-elution of byproducts is addressed by employing reverse-phase HPLC with a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events that lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

Compound Name (Selected Analogs) R1 (1-position) R2 (N-substituent) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound : 2-Amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3,4-Dimethylphenyl Benzyl C27H24N5O¹ ~434.5 High lipophilicity due to methyl groups
2-Amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl] analog 2-(4-Methoxyphenyl)ethyl 2-(3,4-Dimethoxyphenyl)ethyl C30H31N5O4 525.6 Bulky substituents; increased polarity from methoxy groups
2-Amino-N-benzyl-1-methyl analog Methyl Benzyl C20H18N5O 352.4 Simplified structure; lower steric hindrance
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl analog (E)-3,4-Dihydroxybenzylidene Phenyl C24H18N6O3 438.4 Schiff base linkage; enhanced H-bonding capacity
2-Amino-5-bromo-1-(3-hydroxy-2,6-dimethylphenyl) analog (QGY ligand) 3-Hydroxy-2,6-dimethylphenyl - C19H16BrN5O2 449.3 Bromine atom; potential halogen bonding
2-Amino-1-(2,5-dimethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl) analog (WAY-385540) 2,5-Dimethoxyphenyl Tetrahydrofuran-2-ylmethyl C25H26N5O3 444.5 Ether and methoxy groups; balanced lipophilicity

¹ Estimated based on structural similarity to analogs.

Key Comparative Insights

Steric Effects :
  • The target compound ’s 3,4-dimethylphenyl group introduces significant steric bulk compared to the smaller methyl group in or the methoxy-substituted ethyl chains in . This may reduce binding flexibility but enhance selectivity in hydrophobic pockets.
Electronic and Polar Interactions :
  • Schiff base-containing analogs (e.g., ) feature imine bonds and dihydroxy groups, enabling strong hydrogen bonding with target proteins. These groups contrast with the target compound’s non-polar methyl substituents.
  • The bromine atom in introduces electronegativity and van der Waals interactions, which are absent in the target compound.
Functional Group Impact :
  • Carboxamide vs.
  • Aromatic Diversity: Substituents like thiophene (), indole (), and benzodioxole () modulate π-π stacking and charge-transfer interactions, unlike the target’s dimethylphenyl group.

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural trends suggest:

  • The target compound ’s lipophilic profile may favor CNS penetration or interaction with lipid-rich targets.
  • Polar analogs (e.g., ) are more suited for soluble kinases or extracellular enzymes.
  • Halogenated derivatives (e.g., ) could exhibit enhanced binding to hydrophobic pockets in proteins like Mcl-1 .

Biological Activity

2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, also known by its CAS number 376603-33-7, is a compound of interest due to its potential biological activities. This article explores its structural properties, biological mechanisms, and therapeutic implications based on recent research findings.

Anticancer Potential

Recent studies have indicated that derivatives of pyrroloquinoxaline exhibit significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in breast and prostate cancer models by inducing apoptosis through the activation of caspase pathways .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it acts as an inhibitor of certain receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression. The compound's ability to selectively inhibit these kinases has been linked to its structural characteristics, particularly the presence of the carboxamide group that enhances binding affinity .

Case Studies

  • Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with 2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. This effect was accompanied by increased levels of apoptotic markers such as cleaved PARP and caspase-3 .
  • Prostate Cancer Models : Another study focused on LNCaP prostate cancer cells revealed that the compound inhibited cell migration and invasion, suggesting its potential role in metastasis prevention. The underlying mechanism was linked to the downregulation of matrix metalloproteinases (MMPs), which are critical for tumor invasion .

Data Tables

Study Cell Line Concentration (µM) Effect Mechanism
Study 1MCF-71050% Viability ReductionApoptosis Induction
Study 2LNCaP20Inhibition of MigrationMMP Downregulation

Q & A

Q. Which industrial-scale synthesis methods maintain purity while improving yield?

  • Methodology : Continuous flow reactors (microchannel or packed-bed) reduce reaction time (from 24h to 2h) and improve yield (>85%) by enhancing heat/mass transfer. Catalyst immobilization (e.g., Pd on mesoporous silica) enables recycling, reducing costs. Process analytical technology (PAT) monitors key parameters (e.g., pH, temp) in real-time .

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